

# In-Depth Technical Guide: 5-(2-Iodophenyl)-5-oxovaleronitrile (CAS 155589-54-1)

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## Compound of Interest

Compound Name: 5-(2-Iodophenyl)-5-oxovaleronitrile

Cat. No.: B137274

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## Abstract

This technical guide provides a comprehensive overview of **5-(2-Iodophenyl)-5-oxovaleronitrile**, a niche chemical compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on its fundamental properties, a proposed synthetic approach based on established chemical principles, and a discussion of its potential, yet unverified, biological significance. The content is structured to be a valuable resource for researchers interested in the synthesis and evaluation of novel iodoaryl ketones and gamma-keto nitriles.

## Chemical and Physical Properties

**5-(2-Iodophenyl)-5-oxovaleronitrile** is a polyfunctional organic molecule incorporating an iodinated aromatic ring, a ketone, and a nitrile group. These features make it a potentially versatile building block in the synthesis of more complex molecules.<sup>[1]</sup> A summary of its known and predicted properties is presented in the table below.

Property	Value	Source
CAS Number	155589-54-1	[2]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> INO	[2]
Molecular Weight	299.11 g/mol	[2]
IUPAC Name	5-(2-iodophenyl)-5-oxopentanenitrile	[2]
Canonical SMILES	<chem>C1=CC=C(C(=C1)C(=O)CCCC#N)I</chem>	[2]
InChI Key	UFTSOCZKRBRZBR-UHFFFAOYSA-N	[2]

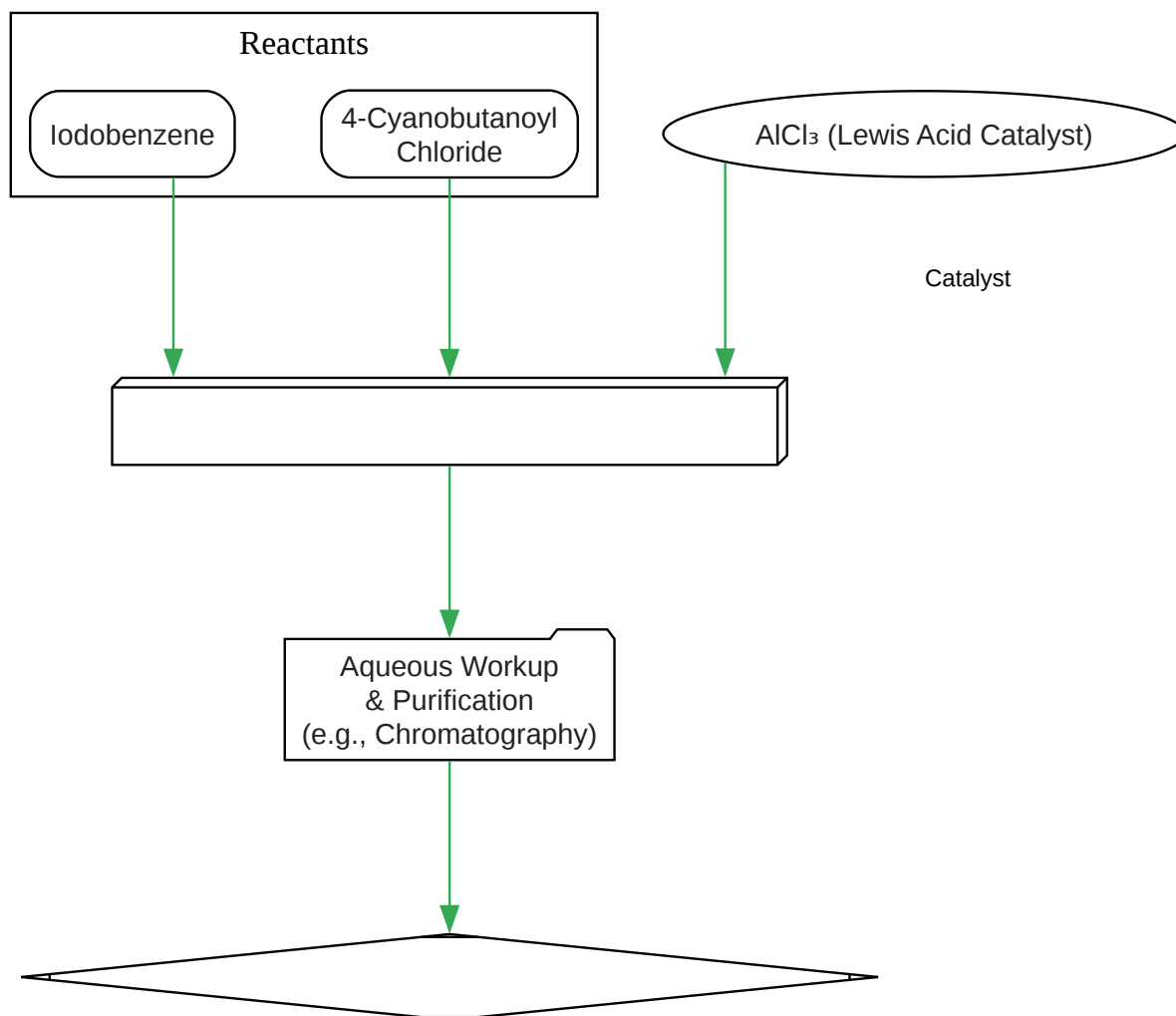
## Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of **5-(2-Iodophenyl)-5-oxovaleronitrile** is not readily available in the reviewed literature, a plausible and efficient synthetic route can be proposed based on the well-established Friedel-Crafts acylation reaction.[3][4][5][6] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

## Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would likely involve the acylation of iodobenzene with a suitable acylating agent derived from a five-carbon nitrile-containing chain. A potential acylating agent is 4-cyanobutanoyl chloride or a related derivative. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl<sub>3</sub>).

The general workflow for this proposed synthesis is depicted in the following diagram:



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**Figure 1:** Proposed synthetic workflow for **5-(2-Iodophenyl)-5-oxovaleronitrile**.

## Detailed Experimental Considerations

A general, yet detailed, protocol for a Friedel-Crafts acylation that could be adapted for the synthesis of the target compound is as follows:

- **Preparation of the Acylating Agent:** If not commercially available, 4-cyanobutanoyl chloride can be prepared from glutaric anhydride by reaction with a cyanide source, followed by conversion of the resulting carboxylic acid to the acid chloride using a chlorinating agent like thionyl chloride (SOCl<sub>2</sub>) or oxalyl chloride ((COCl)<sub>2</sub>).

- **Reaction Setup:** The reaction should be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the Lewis acid catalyst. A suitable inert solvent, such as dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) or carbon disulfide ( $\text{CS}_2$ ), should be used.
- **Acylation Reaction:** Iodobenzene is dissolved in the chosen solvent and cooled in an ice bath. The Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ) is added portion-wise with stirring. To this mixture, a solution of 4-cyanobutanoyl chloride in the same solvent is added dropwise, maintaining a low temperature to control the reaction rate and minimize side reactions.
- **Reaction Monitoring and Workup:** The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by carefully pouring the mixture into a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride complexes and separates the organic product.
- **Purification:** The crude product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and concentrated under reduced pressure. The final product would likely require purification by column chromatography on silica gel.

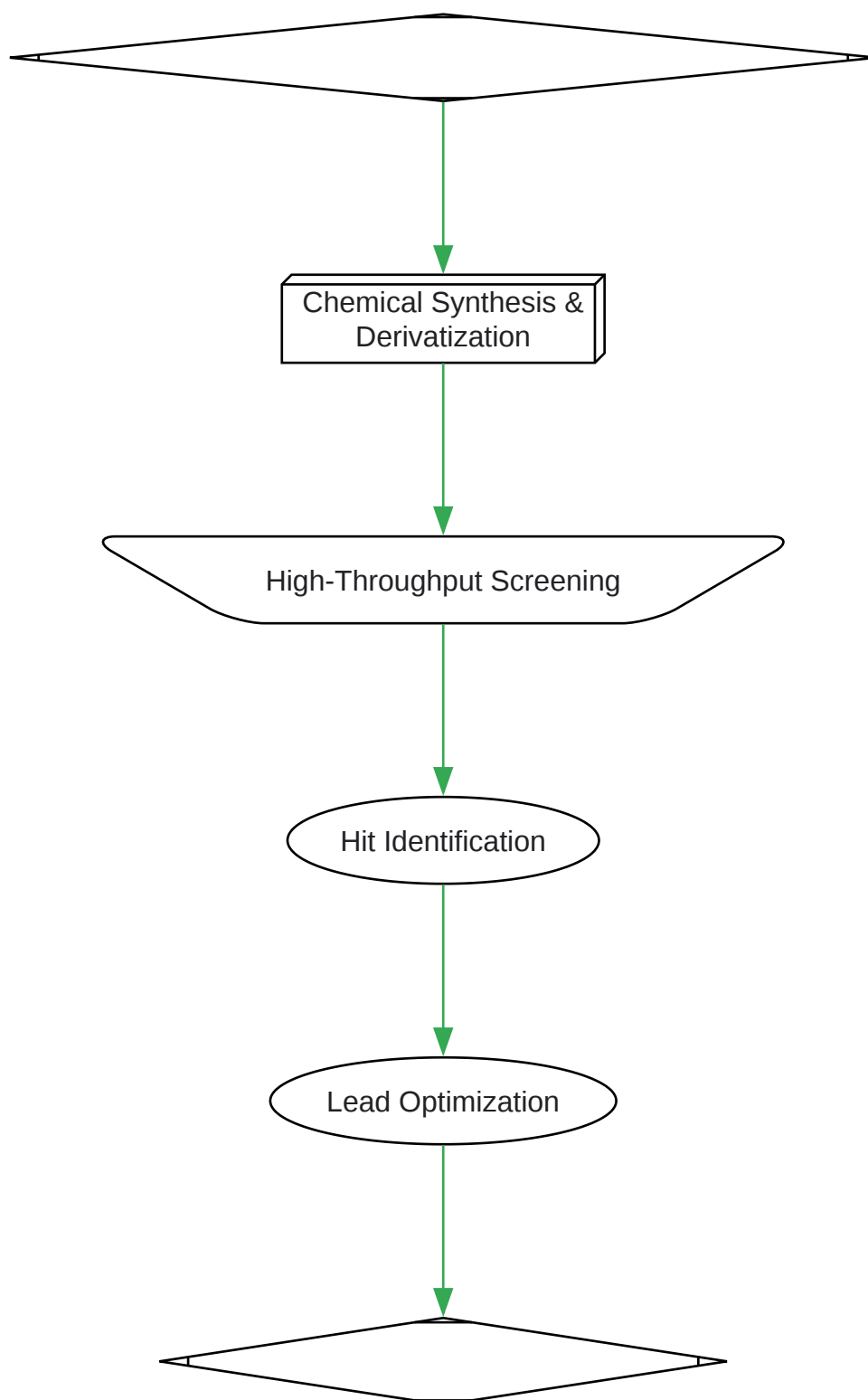
## Potential Applications and Biological Significance

The biological activity of **5-(2-iodophenyl)-5-oxovaleronitrile** has not been explicitly reported. However, the structural motifs present in the molecule suggest several avenues for its potential application in drug discovery and development.

- **Precursor for Heterocyclic Synthesis:** The gamma-keto nitrile functionality is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrroles and pyridazines, which are common scaffolds in many pharmaceuticals.<sup>[7]</sup>
- **Potential Cytotoxic Agent:** Iodoaryl derivatives and compounds containing a 1,2,4-triazole moiety (which can be synthesized from nitriles) have been investigated for their cytotoxic effects against cancer cell lines.<sup>[8]</sup> Further research would be needed to determine if **5-(2-iodophenyl)-5-oxovaleronitrile** exhibits similar properties.
- **Enzyme Inhibition:** The electrophilic nature of the ketone and the potential for the nitrile group to interact with active sites could make this compound a candidate for screening as an

enzyme inhibitor.

The following diagram illustrates a hypothetical logical relationship for exploring the potential of this compound in a drug discovery context.



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**Figure 2:** A logical workflow for the evaluation of **5-(2-Iodophenyl)-5-oxovaleronitrile** in a drug discovery program.

## Spectroscopic Characterization (Predicted)

No experimental spectroscopic data (NMR, IR, MS) for **5-(2-Iodophenyl)-5-oxovaleronitrile** has been found in the searched literature. However, based on its structure, the expected key spectral features can be predicted:

- $^1\text{H}$  NMR: Signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the iodophenyl ring. Aliphatic protons of the valeronitrile chain would appear further upfield, likely in the 2-4 ppm range, with characteristic multiplicities due to spin-spin coupling.
- $^{13}\text{C}$  NMR: A signal for the ketone carbonyl carbon (around 190-200 ppm), a signal for the nitrile carbon (around 115-125 ppm), and several signals in the aromatic region (around 120-140 ppm), including a signal for the carbon bearing the iodine atom. Aliphatic carbons would resonate in the upfield region.
- IR Spectroscopy: A strong absorption band for the ketone  $\text{C}=\text{O}$  stretch (around 1680-1700  $\text{cm}^{-1}$ ), a sharp, medium intensity band for the nitrile  $\text{C}\equiv\text{N}$  stretch (around 2240-2260  $\text{cm}^{-1}$ ), and bands corresponding to  $\text{C}-\text{H}$  and  $\text{C}=\text{C}$  stretching of the aromatic ring.
- Mass Spectrometry: The molecular ion peak ( $\text{M}^+$ ) would be expected at  $m/z$  299. The presence of iodine would give a characteristic isotopic pattern. Fragmentation would likely involve cleavage adjacent to the carbonyl group.

## Conclusion

**5-(2-Iodophenyl)-5-oxovaleronitrile** represents a chemical entity with untapped potential. While specific experimental data is scarce, its synthesis is achievable through established methodologies like the Friedel-Crafts acylation. Its unique combination of functional groups makes it an attractive starting point for the synthesis of novel heterocyclic compounds and for screening in various biological assays. This guide provides a foundational understanding of this compound and aims to stimulate further research into its properties and potential applications.

Researchers are encouraged to perform the necessary experimental work to validate the proposed synthesis and to explore the biological activity of this intriguing molecule.

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